molecular formula C9H18N2O B12113613 N-Isobutylpyrrolidine-2-carboxamide

N-Isobutylpyrrolidine-2-carboxamide

Cat. No.: B12113613
M. Wt: 170.25 g/mol
InChI Key: BXSADHSYWIGZJV-UHFFFAOYSA-N
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Description

N-Isobutylpyrrolidine-2-carboxamide is a pyrrolidine-based carboxamide derivative characterized by an isobutyl group attached to the nitrogen of the pyrrolidine ring. This compound is part of a broader class of carboxamides, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The pyrrolidine scaffold provides conformational rigidity, while the carboxamide group enables hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(2-methylpropyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C9H18N2O/c1-7(2)6-11-9(12)8-4-3-5-10-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

BXSADHSYWIGZJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Isobutylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

    Introduction of the Isobutyl Group: The isobutyl group can be introduced via an alkylation reaction using an isobutyl halide in the presence of a base.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the amine group of the pyrrolidine ring reacts with a carboxylic acid derivative.

Industrial Production Methods: In industrial settings, the production of (S)-N-Isobutylpyrrolidine-2-carboxamide may involve:

    Large-Scale Cyclization: Utilizing continuous flow reactors to achieve efficient cyclization of the precursor.

    Optimized Alkylation: Employing optimized conditions for the alkylation step to ensure high yield and purity.

    Automated Amidation: Using automated systems for the amidation reaction to maintain consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-N-Isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The isobutyl group can be substituted with other alkyl or aryl groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products:

    N-Oxides: Formed through oxidation reactions.

    Amines: Produced via reduction of the carboxamide group.

    Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(S)-N-Isobutylpyrrolidine-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-N-Isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-Isobutylpyrrolidine-2-carboxamide and its analogs:

Compound Name (CAS No.) Substituents Molecular Weight (g/mol) Key Features
This compound Isobutyl (N), carboxamide (C2) ~184.3 (estimated) Aliphatic substituent; moderate lipophilicity
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide (96293-17-3) Benzoyl, benzyl (N), carboxamide (C2) 384.48 High lipophilicity due to aromatic groups; 98% purity
N-Methyl-N-(m-tolyl)pyrrolidine-2-carboxamide (1491331-76-0) Methyl (N), m-tolyl (N), carboxamide (C2) 218.29 Electron-rich aromatic substituent; potential steric hindrance
(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide (529486-25-7) Hydroxy-diphenylethyl (N), carboxamide (C2) 310.4 Polar hydroxy group enhances solubility; chiral centers influence activity
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide 6-methylpyridinyl (N), carboxamide (C2) Not specified Pyridine ring introduces aromatic nitrogen; potential for π-π interactions

Key Observations :

  • Lipophilicity : The benzoyl and benzyl substituents in significantly increase lipophilicity compared to the aliphatic isobutyl group in this compound. This may enhance membrane permeability but reduce aqueous solubility.
  • Solubility : The hydroxy-diphenylethyl group in introduces polarity, which could improve solubility in polar solvents compared to analogs with purely aromatic or aliphatic substituents.

Biological Activity

N-Isobutylpyrrolidine-2-carboxamide is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which contributes to its biological activity. The presence of the isobutyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

Research indicates that this compound exhibits significant biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in neurotransmitter metabolism, which may contribute to its neuroactive properties.
  • Receptor Modulation : Preliminary studies suggest that it interacts with various receptors, including those associated with neurological functions, potentially modulating synaptic transmission and neuronal excitability .

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Neurological Disorders : Given its structural similarities to known neuroactive compounds, it may be explored for treating conditions such as anxiety, depression, and neurodegenerative diseases.
  • Anticancer Activity : Some studies indicate potential antiproliferative effects against various cancer cell lines, warranting further investigation into its role in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits enzymes related to neurotransmitter metabolism
Receptor ModulationModulates receptors linked to neurological functions
Anticancer PropertiesExhibits antiproliferative effects on cancer cell lines
Anti-inflammatory EffectsPotential to alleviate inflammation in various models

Notable Research Findings

  • Neuropharmacological Studies : Research has shown that this compound may enhance cognitive function in animal models by modulating neurotransmitter release.
  • Anticancer Studies : A study demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines with IC50 values indicating significant potency against certain types of tumors .
  • Inflammatory Response : Investigations into the compound's anti-inflammatory properties have revealed its potential to reduce cytokine production in stimulated immune cells, suggesting a role in managing inflammatory diseases .

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